molecular formula C9H8FIO2 B1449238 2-Fluoro-5-iodo-4-methyl-benzoic acid methyl ester CAS No. 1427195-21-8

2-Fluoro-5-iodo-4-methyl-benzoic acid methyl ester

Cat. No. B1449238
CAS RN: 1427195-21-8
M. Wt: 294.06 g/mol
InChI Key: FTRYNGLCYMHWKJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-4-methyl-benzoic acid methyl ester is a chemical compound. It is an intermediate in the synthesis of 3- (2-fluoro-4-hydroxyphenyl)-5- (trifluoromethyl) -4-isoxazolecarboxylic acid methyl ester .


Chemical Reactions Analysis

2-Fluoro-5-iodo-4-methyl-benzoic acid methyl ester can be used in the preparation of compounds, with the ability to inhibit cytosolic phospholipase A2α . It is also an intermediate in the synthesis of 3- (2-fluoro-4-hydroxyphenyl)-5- (trifluoromethyl) -4-isoxazolecarboxylic acid methyl ester .

Scientific Research Applications

Synthesis and Chemical Applications

  • Practical Synthesis of Related Compounds : A study by Qiu et al. (2009) focused on developing a practical synthesis method for 2-fluoro-4-bromobiphenyl, a molecule related to the target compound, highlighting the challenges and solutions in synthesizing fluoro- and bromo- substituted aromatic compounds. This work may provide insights into methodologies that could be applicable to the synthesis or modification of 2-Fluoro-5-iodo-4-methyl-benzoic acid methyl ester (Qiu, Gu, Zhang, & Xu, 2009).

Biopolymer Modification

  • Xylan Derivatives : Petzold-Welcke et al. (2014) discussed the chemical modification of xylan to produce biopolymer ethers and esters, which are relevant to understanding how functional groups in molecules like 2-Fluoro-5-iodo-4-methyl-benzoic acid methyl ester could be utilized in modifying biopolymers for specific properties (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Analytical Methodologies

  • Analytical Developments for Related Compounds : Research on the identification and quantification of methyl paraben in cosmetics by Mallika J.B.N et al. (2014) provides an example of analytical techniques that might be applicable for detecting and studying esters similar to 2-Fluoro-5-iodo-4-methyl-benzoic acid methyl ester in various matrices (Mallika J.B.N, ThiruvengadarajanV., & Gopinath, 2014).

Chemosensors Development

  • Fluorescent Chemosensors Based on Related Structures : A review by Roy (2021) on 4-methyl-2,6-diformylphenol as a platform for developing chemosensors illustrates the potential of aromatic compounds with specific substituents in sensing applications, which may relate to the functional group chemistry of 2-Fluoro-5-iodo-4-methyl-benzoic acid methyl ester (Roy, 2021).

properties

IUPAC Name

methyl 2-fluoro-5-iodo-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRYNGLCYMHWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-5-iodo-4-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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